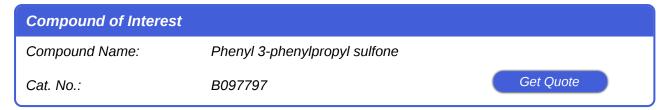


Phenyl 3-phenylpropyl sulfone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3-phenylpropyl sulfone, also known by its IUPAC name 3-

(benzenesulfonyl)propylbenzene, is an organic compound belonging to the sulfone class. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, and available spectral data. While its specific biological activities are not extensively documented in publicly available literature, the sulfone functional group is a key pharmacophore in various biologically active molecules, suggesting potential areas for future investigation. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

Chemical Identity and Properties

Phenyl 3-phenylpropyl sulfone is characterized by a phenylsulfonyl group attached to a 3-phenylpropyl chain.

Table 1: Chemical Identifiers and Computed Physicochemical Properties



Identifier/Property	Value	Source
IUPAC Name	3- (benzenesulfonyl)propylbenze ne	PubChem[1]
Synonyms	Phenyl 3-phenylpropyl sulfone, 3-Phenylpropylphenyl sulfone	PubChem[1]
CAS Number	17494-61-0	PubChem[1]
Molecular Formula	C15H16O2S	PubChem[1]
Molecular Weight	260.35 g/mol	PubChem[1]
Canonical SMILES	C1=CC=C(C=C1)CCCS(=O) (=O)C2=CC=CC=C2	PubChem[1]
InChI Key	CQWZXJPKOFUKCS- UHFFFAOYSA-N	PubChem[1]
Topological Polar Surface Area	42.5 Ų	PubChem[1]
XLogP3	3.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

Note: The physicochemical properties listed are computed and sourced from the PubChem database.

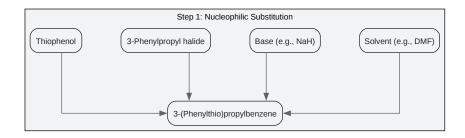
Synthesis and Experimental Protocols

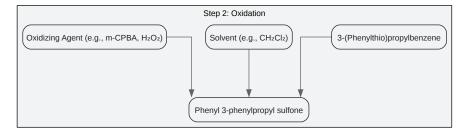
While a specific, detailed experimental protocol for the synthesis of **Phenyl 3-phenylpropyl sulfone** is not readily available in the surveyed literature, a common and effective method for the preparation of sulfones is the oxidation of the corresponding sulfide. A plausible synthetic route is the oxidation of 3-(phenylthio)propylbenzene.



Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available reagents.





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Caption: Proposed two-step synthesis of Phenyl 3-phenylpropyl sulfone.

General Experimental Protocol for Sulfide Oxidation

This protocol is a generalized procedure based on common laboratory practices for the oxidation of sulfides to sulfones.



Materials:

- 3-(Phenylthio)propylbenzene (1 equivalent)
- meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated agueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolution: Dissolve 3-(phenylthio)propylbenzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Oxidant: Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
 Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.



- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
- Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Phenyl 3-phenylpropyl sulfone.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹³C NMR Spectrum: A ¹³C NMR spectrum is available on the PubChem database.[1] Due to the lack of a published, peer-reviewed spectrum with peak assignments, a detailed analysis is not provided here. Generally, the spectrum is expected to show signals for the two distinct phenyl rings and the propyl chain.

Infrared (IR) Spectroscopy

Vapor Phase IR Spectrum: A vapor phase IR spectrum is available on the PubChem database.[1] The characteristic strong absorption bands for the sulfone group (S=O stretching) are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Biological Activity

As of the latest literature survey, there is no specific information available on the biological activity or signaling pathways associated with **Phenyl 3-phenylpropyl sulfone**. However, the broader class of diaryl and alkyl aryl sulfones exhibits a wide range of pharmacological activities. For instance, certain more complex sulfone-containing molecules have been investigated as RORyt inverse agonists, which play a role in inflammatory diseases.[2][3] This



suggests that **Phenyl 3-phenylpropyl sulfone** could be a scaffold for the development of novel therapeutic agents, warranting further biological evaluation.

Conclusion

Phenyl 3-phenylpropyl sulfone is a well-defined chemical entity with established, albeit computed, physicochemical properties. While detailed experimental and biological data are sparse in the public domain, this guide provides a framework for its synthesis and characterization based on established chemical principles. The information presented here should facilitate further research into the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and materials science where the sulfone moiety is of significant interest. Researchers are encouraged to perform detailed characterization of the synthesized compound to establish a complete and verified data set.

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